1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-
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Overview
Description
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane is an organophosphorus compound with the molecular formula C28H28N2P2. It is characterized by the presence of two phosphorus atoms and two nitrogen atoms within an eight-membered ring structure, with phenyl groups attached to the phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylphosphine with a diamine, followed by cyclization to form the eight-membered ring structure. The reaction typically requires the use of a solvent such as toluene or dichloromethane and may be catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production would likely involve similar reaction steps as those used in laboratory synthesis, with additional considerations for safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The phenyl groups attached to the phosphorus atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane involves its ability to coordinate with metal ions and form stable complexes. The phosphorus and nitrogen atoms within the ring structure can act as donor sites, allowing the compound to interact with various metal centers. These interactions can influence the reactivity and properties of the metal complexes, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane-3,7-dione: Contains oxygen atoms in place of some hydrogen atoms.
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane-3,7-dithione: Contains sulfur atoms in place of some hydrogen atoms.
Uniqueness
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane is unique due to its specific ring structure and the presence of both phosphorus and nitrogen atoms.
Properties
CAS No. |
75593-74-7 |
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Molecular Formula |
C28H28N2P2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane |
InChI |
InChI=1S/C28H28N2P2/c1-5-13-25(14-6-1)29-21-31(27-17-9-3-10-18-27)23-30(26-15-7-2-8-16-26)24-32(22-29)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
KKDTXGTXBIRTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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